![molecular formula C12H15FN2O5S B2519798 3-Fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine CAS No. 2418708-42-4](/img/structure/B2519798.png)
3-Fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine is a pyridine-based compound that has garnered attention in the scientific community due to its potential applications in research. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in lab experiments. In
Mécanisme D'action
The mechanism of action of 3-Fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine is not well-understood. However, studies have suggested that it may act as a nucleophile and react with various electrophilic species.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 3-Fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine. However, studies have suggested that it may have potential as a tool for studying protein-protein interactions and may have applications in the development of fluorescent probes for imaging cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One potential advantage of using 3-Fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine in lab experiments is its potential as a tool for studying protein-protein interactions. Additionally, its use in the synthesis of fluorescent probes for imaging cellular processes may provide a useful tool for researchers. However, limitations include its limited availability and the lack of information on its mechanism of action and potential side effects.
Orientations Futures
For research related to 3-Fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine may include further investigation of its mechanism of action and potential applications in the development of fluorescent probes for imaging cellular processes. Additionally, its potential as a tool for studying protein-protein interactions may warrant further exploration. Further research may also focus on developing improved synthesis methods for this compound and exploring its potential limitations and side effects.
Méthodes De Synthèse
The synthesis of 3-Fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine has been described in a few studies. One method involves the reaction of 5-aminopyridine-3-sulfonic acid with 2-methyloxan-4-yl isocyanate in the presence of a base such as triethylamine. The resulting product is then treated with sulfur trioxide and triethylamine to yield the final compound.
Applications De Recherche Scientifique
3-Fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine has been studied for its potential applications in various scientific research fields. One study investigated its use as a reagent for the synthesis of pyridine-based compounds with potential biological activity. Another study explored its use in the synthesis of fluorescent probes for imaging cellular processes. Additionally, this compound has been studied for its potential as a tool for studying protein-protein interactions.
Propriétés
IUPAC Name |
3-fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O5S/c1-8-4-10(2-3-19-8)15-12(16)9-5-11(7-14-6-9)20-21(13,17)18/h5-8,10H,2-4H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLRNTBZKBNPOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)NC(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-Cyanophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2519717.png)
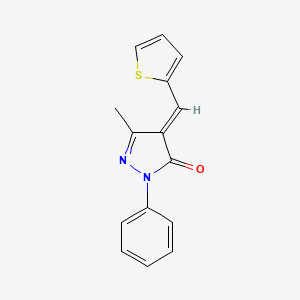

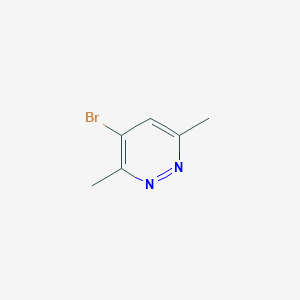
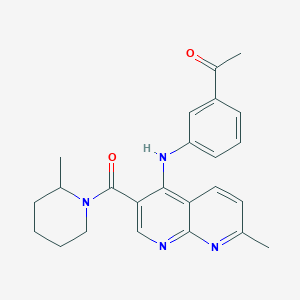
![2-[5-(4-Methylphenyl)-4-phenyl-1,2,4-triazol-3-ylthio]acetic acid](/img/structure/B2519726.png)
![1-mesityl-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2519727.png)
![4-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2519728.png)
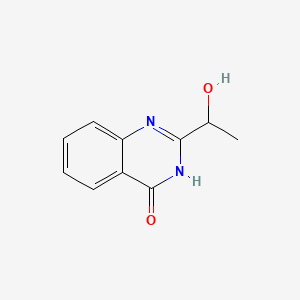
![N-(2,4-dimethoxyphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2519730.png)
![6-amino-2-[(4-fluorobenzyl)sulfanyl]pyrimidin-4(3H)-one](/img/structure/B2519733.png)
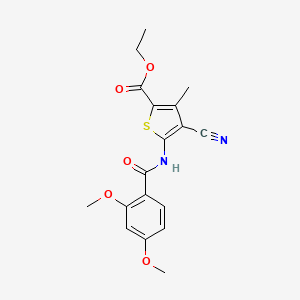
![2-(4-(Ethylsulfonyl)phenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2519736.png)
![2-[(2-Fluorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2519738.png)